![molecular formula C20H26N2O3S B2532524 2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide CAS No. 954054-11-6](/img/structure/B2532524.png)
2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the interaction of sulfonamide groups with various substituents. For instance, paper describes the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride through the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid. Similarly, paper outlines the synthesis of a series of benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray diffraction, as seen in papers , , and . These studies reveal the crystal packing, hydrogen bonding, and molecular conformations, which are crucial for understanding the compound's reactivity and interactions. The molecular structure of "2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide" would likely exhibit similar features, such as hydrogen bonding and specific geometric arrangements around the sulfonamide group.
Chemical Reactions Analysis
The reactivity of benzenesulfonamide derivatives can be influenced by the presence of substituents on the benzene ring. For example, paper discusses the kinetic investigations of substitution reactions in aqueous solutions, which correlate with the stereochemical characteristics of the molecules. The compound , with its methoxy and pyrrolidinyl substituents, would likely undergo specific chemical reactions based on the electronic and steric effects of these groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For instance, paper describes the formation of molecular chains and a three-dimensional network in the crystal structure of a benzenesulfonamide derivative, which can affect its physical properties. The compound "this compound" would have its own unique set of properties influenced by its molecular structure and substituents.
Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : Studies on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promise for photodynamic therapy (PDT), particularly for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis and Polymerization
- Palladium Aryl Sulfonate Phosphine Catalysts : Research into palladium-based catalysts featuring benzenesulfonamide has shown significant promise for the copolymerization of acrylates with ethene, highlighting the role of such compounds in developing new polymer materials (Skupov et al., 2007).
Anticancer and Antifungal Applications
- Anticancer Activity : Compounds synthesized from benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrids have been evaluated for their anticancer activity against various human cancer cell lines. Certain derivatives showed potent anticancer activity, underscoring the potential pharmaceutical applications of benzenesulfonamide derivatives (Kumar et al., 2015).
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with biological targets in a way that can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives are known to interact with biological targets in a way that can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity of compounds containing the pyrrolidine ring .
properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16-5-10-19(25-2)20(15-16)26(23,24)21-12-11-17-6-8-18(9-7-17)22-13-3-4-14-22/h5-10,15,21H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOSTNXVZBLERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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